5,5'-Bitetrazole

Description

Significance and Interdisciplinary Relevance of 5,5'-Bitetrazole Architectures

The significance of 5,5'-bitetrazole and its derivatives stems from their distinct chemical properties, which make them relevant across multiple scientific disciplines. Composed of two tetrazole rings, this structure is noted for its high nitrogen content, thermal stability, and the ability to act as a versatile ligand. ontosight.ai

The primary area of application for 5,5'-bitetrazole is in the field of energetic materials . ontosight.ai Its high energy density and the generation of large volumes of nitrogen gas upon decomposition make it a candidate for propellants and explosives. ontosight.aivulcanchem.com Research into its salts, such as hydrazine (B178648) 5,5'-bitetrazole-1,1'-diolate (HA·BTO), has shown detonation properties that are superior to those of conventional explosives like RDX. nih.gov The hydrazinium (B103819) salt of 5,5'-bitetrazole, for instance, exhibits a high enthalpy of formation and a detonation velocity of 8,931 m/s. Current time information in New York, NY, US.

In materials science and coordination chemistry , 5,5'-bitetrazole functions as a polydentate ligand, capable of forming stable coordination polymers with a variety of metal ions, including transition metals and lanthanides. vulcanchem.comuni-muenchen.de These coordination polymers are of interest for creating novel materials with tailored properties. For example, a copper(II) coordination polymer with the 5,5'-bistetrazolato ligand has been synthesized and characterized, demonstrating a chain-like structure. uni-muenchen.demdpi.com These metal complexes are being investigated as potential environmentally-friendly primary explosives to replace lead-based compounds. uni-muenchen.de

The interdisciplinary relevance of 5,5'-bitetrazole extends to pyrotechnics , where its salts with metals like barium and strontium are explored for use in coloring compositions. uni-muenchen.de Furthermore, the luminescent characteristics of the bitetrazole structure suggest potential applications in optoelectronics as sensor materials. ontosight.ai While less explored, functionalized derivatives with amino groups have shown potential as antimicrobial agents, indicating a possible role in medicinal chemistry . vulcanchem.com

Table 1: Selected Energetic Properties of 5,5'-Bitetrazole Derivatives

| Compound Name | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|

| Hydrazine 5,5'-bitetrazole-1,1'-diolate (HA·BTO) | 8,931 | 36.1 | nih.govCurrent time information in New York, NY, US. |

| 1,1'-dinitramino-5,5'-bitetrazole | 9,581 | 35.93 | vulcanchem.com |

Historical Context of Bitetrazole Research Development

The study of tetrazoles, the parent class of compounds for 5,5'-bitetrazole, began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.govbenchchem.com This foundational work on nitrogen-rich heterocycles paved the way for future developments. benchchem.com

The specific potential of 5,5'-bitetrazole as an energetic material was first noted by W. Friederich in 1956. uni-muenchen.demdpi.com Early synthetic methods for 5,5'-bitetrazole and its salts were subsequently described in the literature. google.com One established route involves the reaction of dicyan with sodium azide (B81097) and ammonium (B1175870) chloride, which proceeds through a 5-cyano-1H-tetrazole intermediate to form the 5,5'-bi-1H-tetrazole diammonium salt. google.com Another method reported by Hiskey and Chavez involved the synthesis of 5,5'-H₂BT from sodium azide, sodium cyanide, and manganese dioxide in water, with a focus on its application in low-smoke pyrotechnics. uni-muenchen.demdpi.com

Over the years, research has focused on optimizing synthesis and exploring the properties of various derivatives. A validated synthetic pathway involves the treatment of glyoxal (B1671930) with hydroxylamine (B1172632) to produce glyoxime, which is then chlorinated and substituted with azide to yield diazidoglyoxime. vulcanchem.com Subsequent cyclization leads to 1H,1′H-5,5′-bitetrazole-1,1′-diol (BTO), a key precursor for a range of nitrogen-rich energetic salts. vulcanchem.com The development of fused bistetrazole systems represents a more recent advancement in the field, aiming to create novel energetic materials with enhanced performance. acs.org

Table 2: Crystallographic Data for a 5,5'-Bitetrazole-based Compound

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Density (g/cm³) | Reference |

|---|---|---|---|---|---|---|

| diaqua(μ-5,5'-bistetrazolato-κ4N1,N2,N5,N6)copper(II) | P-1 | --- | --- | --- | 2.335 | uni-muenchen.de |

| hydrazine 5,5'-bitetrazole-1,1'-diolate (HA·BTO) | P1 | --- | --- | --- | 1.912 | nih.gov |

Structure

3D Structure

Properties

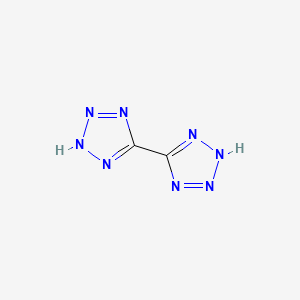

IUPAC Name |

5-(2H-tetrazol-5-yl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N8/c3-1(4-8-7-3)2-5-9-10-6-2/h(H,3,4,7,8)(H,5,6,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAYYBKXNAEQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182145 | |

| Record name | 5,5'-Bitetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2783-98-4 | |

| Record name | 5,5′-Bi-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2783-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Bitetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC141859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5'-Bitetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,5 Bitetrazole and Its Congeners

Contemporary Approaches to 5,5'-Bitetrazole Core Synthesis

The foundational 5,5'-bitetrazole (BHT) structure serves as a critical building block for a variety of high-nitrogen energetic materials. Contemporary synthetic chemistry has refined and expanded the methods for its preparation, focusing on yield, purity, and scalability.

A prevalent and industrially advantageous method involves the reaction of dicyan, sodium azide (B81097), and ammonium (B1175870) chloride in an aqueous medium. google.com This process is noted for its ability to produce 5,5'-bi-1H-tetrazole diammonium salt in high purity and yields often exceeding 90%. google.com The strategy involves adding dicyan to a cooled aqueous solution of sodium azide and ammonium chloride, followed by heating. This procedure causes the desired diammonium salt to precipitate as sparingly soluble crystals, simplifying its isolation. google.com

Another significant route is the [3+2] cycloaddition reaction, a cornerstone of tetrazole chemistry, which typically involves reacting organic nitriles with an azide source. nih.govsciforum.net While broadly applicable for many 5-substituted-1H-tetrazoles, adapting this for the bitetrazole core often starts with precursors already containing the C-C single bond, such as dicyan. sciforum.net Variants of this classic reaction aim to improve safety and environmental friendliness, for instance, by using zinc bromide in water, which serves as a greener alternative to solvents like DMF and avoids hazardous intermediates. sciforum.net

Furthermore, the oxidation of amino groups on precursor molecules can lead to the formation of azo-linked bitetrazoles. For example, the oxidation of 5-aminotetrazole (B145819) can yield 5,5'-azotetrazoles, which are themselves important energetic materials and can be precursors to other bitetrazole derivatives. sciencemadness.org

Functionalization Strategies and Derivative Synthesis

Functionalization of the BHT core is crucial for tuning the energetic properties, stability, and sensitivity of the final compounds. Strategies primarily focus on substitutions at the nitrogen atoms of the tetrazole rings.

N-alkylation of the bitetrazole ring system allows for the introduction of various functional groups that can modify the compound's physical and chemical properties. The reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, for instance, yields two distinct regioisomers, demonstrating the complexity and versatility of N-alkylation on the tetrazole ring. mdpi.com Such reactions can be used to attach alkyl chains that may incorporate other energetic functionalities.

N-oxidation is a powerful strategy for enhancing the energy content and density of tetrazole-based compounds. The introduction of an N-oxide moiety increases the oxygen balance and the heat of formation. A selective synthesis has been developed for asymmetric 1,2′-dihydroxy-5,5′-bitetrazole monohydrate, a derivative containing two N-oxides at different positions, which boosts its energetic performance. researchgate.net The presence of N-oxide groups can also influence the outcome of subsequent functionalization reactions, such as N-alkylation. nih.gov Research has been conducted on various substituted tetrazoles with N-oxide moieties to assess their thermochemical properties, indicating that these compounds have significant potential as energetic materials. rsc.org

The introduction of toxophoric groups like nitramines (-NHNO₂) and azides (-N₃) directly onto the bitetrazole framework is a key strategy for creating powerful energetic materials. nih.govuni-muenchen.de These substituents dramatically increase the nitrogen content and enthalpy of formation.

A significant achievement in this area is the first-time synthesis of 1,1'-dinitramino-5,5'-bitetrazole. researchgate.net This compound and its related derivative, 1,1'-dinitramino-5,5'-azobitetrazole, are described as extremely sensitive and powerful explosives. researchgate.net The synthesis is typically carried out by the nitration of the corresponding amino-tetrazole precursors. researchgate.net Due to the high sensitivity of the neutral acid forms, they are often converted into more stable nitrogen-rich salts to adjust their performance and handling characteristics. researchgate.net

Combining different energetic groups on a single molecular scaffold is another advanced approach. For example, a compound featuring both azide and nitrimino substituents on one tetrazole ring has been successfully synthesized through the nitration of 1-amino-5-azidotetrazole. nih.govuni-muenchen.de This combination of functionalities leads to highly energetic derivatives. nih.gov Similarly, C–N linked bistetrazolate nitramino compounds have been prepared from 5-aminotetrazole, resulting in materials with nitrogen contents as high as 74.8% and heats of formation significantly greater than those of traditional explosives like RDX and HMX. rsc.org

The table below summarizes the properties of 1,1'-dinitramino-5,5'-bitetrazole and some of its energetic salts. researchgate.net

| Compound | Formula | Decomposition Temp. (°C) | Density (g·cm⁻³) |

| 1,1'-Dinitramino-5,5'-bitetrazole (1) | C₂H₂N₁₂O₄ | 107 | 1.971 |

| Potassium Salt of 1 (4) | C₂K₂N₁₂O₄ | 180 | 2.143 |

| Ammonium Salt of 1 (5) | C₂H₈N₁₄O₄ | 210 | 1.848 |

| Hydrazinium (B103819) Salt of 1 (6) | C₂H₈N₁₄O₆ | 155 | 1.877 |

| Guanidinium Salt of 1 (7) | C₂H₈N₁₆O₄ | 170 | 1.786 |

Table created from data sourced from research findings. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes in Bitetrazole Chemistry

The synthesis of energetic materials, including bitetrazoles, traditionally involves hazardous reagents, toxic solvents, and multi-step processes that generate significant waste. beilstein-journals.orgunibo.it Consequently, the application of green chemistry principles is becoming increasingly important in this field. Sustainable synthetic strategies aim to reduce environmental impact by using less hazardous chemicals, improving atom economy, and employing safer reaction conditions. scielo.brresearchgate.net

Key areas of focus in green bitetrazole chemistry include:

Safer Solvents and Reagents: A major goal is the replacement of hazardous organic solvents with more environmentally benign alternatives like water. sciforum.net The synthesis of 5-substituted-1H-tetrazoles has been demonstrated in water, which significantly reduces pollution. sciforum.net Efforts are also directed at avoiding highly toxic and explosive reagents such as hydrazoic acid and heavy metals. beilstein-journals.orgnih.gov For instance, a single-pot synthesis for 5-nitrotetrazole has been developed that eliminates highly sensitive diazonium intermediates by using potassium superoxide (B77818) for the direct oxidation of 5-aminotetrazole. nih.gov

Catalyst Recycling: The use of organotin compounds like tributyltin chloride is common in tetrazole synthesis but leads to toxic tin waste. asianpubs.org A green approach involves developing processes to recycle and reuse the catalyst. A method for recycling tributyltin chloride from tributyltin hydroxide (B78521) has been successfully demonstrated, allowing it to be reused over multiple cycles without loss of activity. asianpubs.orgresearchgate.net

Process Intensification: Developing solvent-free, high-yielding, and equimolar synthetic procedures can significantly reduce waste. rsc.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel, minimize the need for separation and purification of intermediates, saving energy and reducing solvent use. nih.gov

Biocatalysis: Although still an emerging area for energetic materials, biocatalysis offers a highly selective and environmentally friendly approach for producing complex molecules under mild conditions. nih.gov The use of enzymes or microorganisms could provide sustainable routes to key bitetrazole intermediates, reducing reliance on conventional synthetic methods that use harsh conditions and toxic reagents. scielo.brresearchgate.net

By integrating these principles, the synthesis of 5,5'-bitetrazole and its derivatives can be made safer, more efficient, and more sustainable. unibo.it

Elucidation of 5,5 Bitetrazole Molecular and Supramolecular Structures

Advanced Spectroscopic Characterization Techniques for Structural Insight

Spectroscopic methods are indispensable for probing the electronic environment, bonding, and structural nuances of 5,5'-Bitetrazole and its derivatives.

Infrared (IR) and Raman spectroscopy are employed to identify characteristic vibrational modes within the tetrazole rings and to understand their electronic state. Studies on related compounds, such as the diammonium salt of 5,5'-Bitetrazole, reveal N-N bond lengths within the tetrazole rings typically ranging from 1.30 to 1.35 Å, indicative of aromatic character and delocalized π-electron systems benchchem.com. The influence of substituents and external factors like pressure on these vibrational modes provides valuable information. For instance, under high pressure, hydrogen-bonded energetic materials based on 5,5'-bitetrazole-1,1'-diolate exhibit shifts in D–H stretching vibrations, signaling changes in hydrogen bonding strength rsc.orgscispace.comrsc.orgnih.gov. Simulated Raman spectra are also utilized to predict and interpret the behavior of these materials under pressure researchgate.net.

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, offers detailed insights into the molecular connectivity, conformation, and potential tautomeric or regioisomeric forms of 5,5'-Bitetrazole derivatives. Spectroscopic analyses confirm the aromatic nature of the tetrazole rings, as evidenced by characteristic chemical shifts in ¹H and ¹³C NMR spectra benchchem.com. Theoretical investigations suggest that the electronic nature of substituents can influence tautomeric equilibria, with electron-withdrawing groups favoring the 1H-tautomer and electron-donating groups stabilizing the 2H-form benchchem.com. NMR spectroscopy is also a key technique for characterizing novel derivatives, such as 1,1'-dinitramino-5,5'-bitetrazoles, complementing data from X-ray diffraction and other analytical methods researchgate.netnih.gov.

Crystallographic Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, are crucial for establishing the precise three-dimensional arrangement of atoms in the solid state, revealing details of crystal packing and intermolecular interactions.

Single-crystal X-ray diffraction has been instrumental in elucidating the solid-state structures of numerous 5,5'-Bitetrazole derivatives and their salts. For the diammonium salt of 5,5'-Bitetrazole (CAS: 3021-02-1), X-ray diffraction studies confirm a molecular structure where two tetrazole rings are joined by a single C-C bond benchchem.comaromalake.comchemicalbook.com. In related compounds, the tetrazole rings are observed to adopt a twisted conformation, with dihedral angles around 24.9° reported, likely due to steric and electronic factors benchchem.commdpi.com. Extensive X-ray diffraction analyses have been performed on energetic ionic salts derived from 5,5'-bitetrazole-1,1'-diolate (BTO), such as dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50), providing detailed structural information mdpi.comosti.govosti.govnih.govbeilstein-archives.org. These studies typically identify monoclinic or triclinic crystal systems, with specific space group assignments varying with crystallization conditions osti.govnih.govrsc.org. For instance, a copper(II) complex featuring a 5,5'-bistetrazolato ligand crystallizes in the triclinic space group P-1 mdpi.com.

High-Pressure Structural Behavior and Anisotropy Studies

The response of 5,5'-Bitetrazole-based materials to elevated pressures is a significant area of research, particularly concerning their application as energetic materials. Compounds such as TKX-50 have demonstrated highly anisotropic compressibility under pressure researchgate.netosti.govosti.gov. This anisotropic behavior is often linked to the specific arrangement of molecules within the crystal lattice and the nature of the intermolecular forces. For example, TKX-50 exhibits unusual compression along the a-axis, including negative linear compressibility (NLC) up to approximately 3 GPa osti.govosti.gov. This phenomenon is attributed to the differential pressure responses of inter- and intra-molecular interactions within the structural motifs, particularly strong hydrogen bonds rsc.orgosti.govosti.gov. The structural stability of these materials under pressure is closely tied to the strength and anisotropy of these intermolecular interactions osti.govosti.gov. Theoretical methods, such as dispersion-corrected density functional theory (DFT), are widely used to predict and interpret these pressure-induced structural variations and vibrational properties rsc.orgscispace.comrsc.orgnih.govresearchgate.net.

Compound List

5,5'-Bitetrazole

5,5'-Bitetrazole diammonium salt

Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50)

Hydrazine (B178648) 5,5'-bitetrazole-1,1'-diolate (HA·BTO)

1,1'-Dinitramino-5,5'-bitetrazole

1,1'-Dinitramino-5,5'-azobitetrazole

{TAG[Li(BTO)(H₂O)]}n

1,5'-bitetrazole-2N-oxides

2,2′-azobis(1,5′-bitetrazole)

1H,1′H-5,5′-bitetrazole-1,1′-diolate (BTO)

Diaqua(μ-5,5'-bistetrazolato-κ⁴N¹,N²,N⁵,N⁶)copper(II)

Polymorphism and Solid-State Structural Variability of 5,5'-Bitetrazole Compounds

The solid-state structure of crystalline compounds dictates their physical properties, including stability, sensitivity, and energetic performance. For energetic materials based on the 5,5'-bitetrazole backbone, understanding their crystal packing, intermolecular interactions, and potential for structural variability is crucial for their development and application. While direct studies on the polymorphism of the parent 5,5'-bitetrazole are less common in the literature, extensive research has been conducted on its derivatives, particularly the 5,5'-bitetrazole-1,1'-diolate (BTO) anion, revealing significant insights into their solid-state structural characteristics and variability, especially under external stimuli like pressure.

Crystal Structures and Packing Motifs

5,5'-Bitetrazole-1,1'-diolate (BTO) based energetic salts often crystallize in specific space groups, reflecting the symmetry of their molecular arrangement. For instance, several derivatives, including M2-BTO, HA-BTO (Dihydroxylammonium 5,5'-bitetrazole-1,1'-diolate), and DMA-BTO (Dimethylammonium 5,5'-bitetrazole-1,1'-diolate), have been reported to crystallize in the triclinic space group P<0xC2><0x81><0xC2><0xAF>1 rsc.orgscispace.com. Other compounds, such as TKX-50 (Dihydroxylammonium 5,5'-bitetrazole-1,1'-diolate, a specific energetic material), DU-BTO, and HA-BTO, stabilize in monoclinic space groups, namely P21/c and P21/n rsc.orgscispace.com. The 5,5'-Bis-1H-tetrazole diammonium salt, for example, typically crystallizes within monoclinic crystal systems, though specific space group assignments can vary based on crystallization conditions benchchem.com.

Solid-State Structural Variability

The solid-state structures of 5,5'-bitetrazole compounds can exhibit significant variability, particularly in response to external stimuli such as pressure and temperature.

Pressure-Induced Variability: Studies investigating the behavior of BTO-based energetic materials under high pressure have revealed notable structural changes. These materials often display anisotropic behavior, meaning their response to pressure varies along different crystallographic directions rsc.orgrsc.org. For example, TKX-50 has been shown to exhibit negative linear compressibility (NLC) along its a-crystallographic direction up to approximately 3 GPa, a phenomenon attributed to the interplay between inter- and intra-molecular interactions within its structural motifs osti.gov.

Thermal Effects and Phase Transitions: While direct polymorphism of the parent 5,5'-bitetrazole is not extensively documented, studies on energetic derivatives like TKX-50 have indicated the presence of high-temperature intermediates and phase transitions under isobaric heating. Pressure has been observed to increase the transition temperatures for these transformations, potentially enhancing the chemical stability of the material and its intermediates by suppressing proton transfer osti.gov. The general phenomenon of polymorphism, where a compound can exist in multiple crystal forms with distinct properties, is a critical consideration in the development of energetic materials, as different polymorphs can exhibit variations in density, thermal stability, and sensitivity researchgate.netjocpr.comnih.gov.

Data Tables

To illustrate the structural diversity among 5,5'-bitetrazole compounds, key crystallographic data for selected derivatives are presented below.

Theoretical and Computational Frameworks for 5,5 Bitetrazole Research

Quantum Chemical Calculations

Quantum chemical calculations, including Ab Initio methods and Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of 5,5'-Bitetrazole.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding gap are critical indicators of a molecule's chemical reactivity, kinetic stability, and optical polarizability rsc.orgresearchgate.netajchem-a.comphyschemres.orgmdpi.comresearchgate.netnih.govschrodinger.com. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity ajchem-a.comnih.gov. These frontier molecular orbitals (FMOs) help in predicting reactive sites and understanding electron transfer processes rsc.orgajchem-a.comphyschemres.orgscholarsresearchlibrary.com.

Reactivity descriptors, such as Fukui functions, are also employed to understand local reactivity. Fukui functions, derived from electron density changes upon adding or removing electrons, indicate specific atomic sites prone to nucleophilic or electrophilic attack scholarsresearchlibrary.commdpi.comfaccts.denih.govscielo.org.mx. For example, negative Fukui function values can suggest electrophilic character mdpi.com. Electrophilicity indices and local softness are also used as reactivity descriptors, providing insights into preferred reaction sites nih.govscielo.org.mx.

Assessment of Aromaticity in Tetrazole Rings

The assessment of aromaticity in the tetrazole rings of 5,5'-Bitetrazole is important for understanding its electronic delocalization and stability. While specific studies directly applying NICS or HOMA indices to 5,5'-Bitetrazole were not explicitly detailed in the search results, these methods are standard computational tools for evaluating aromaticity diva-portal.orgmdpi.comamazon.com. Generally, NICS (Nuclear Independent Chemical Shift) values are used to probe ring currents, with negative values typically indicating aromaticity mdpi.com. HOMA (Harmonic Oscillator Model of Aromaticity) is another widely used index that relies on geometric parameters diva-portal.orgmdpi.com. The general principles of aromaticity assessment using these computational methods are well-established in the literature diva-portal.orgmdpi.comamazon.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules in condensed phases, including intermolecular interactions and supramolecular assembly.

Predicting Intermolecular Interactions and Supramolecular Assembly in 5,5'-Bitetrazole Systems

MD simulations have been used to study the intermolecular interactions within crystalline structures involving 5,5'-Bitetrazole derivatives. For instance, simulations of cocrystals, such as cyclotetramethylene tetra-nitramine (HMX)/hydrazine (B178648) 5,5'-bitetrazole-1,1'-diolate (HA·BTO), have revealed the presence of hydrogen bonds and van der Waals (vdW) forces playing a significant role in the structure and stability nih.govrsc.orgrsc.orgnih.gov. Radial distribution function analysis is a common technique within MD to quantify these interactions nih.govrsc.org. These studies help in understanding self-assembly processes and the formation of ordered structures.

Computational Modeling of Cocrystal Formation and Stability

Computational modeling, including MD simulations, is instrumental in predicting and understanding cocrystal formation and stability. For the HMX/HA·BTO cocrystal, MD simulations predicted its formation, with a calculated formation energy of -405.79 kJ mol-1 suggesting likely synthesis at ambient temperature nih.govrsc.orgrsc.org. These simulations also analyze mechanical properties, such as Young's modulus and bulk modulus, indicating potential improvements in crystal stability and ductility through cocrystallization nih.govrsc.org. The cohesive energy density of cocrystals is often found to be higher than that of their individual components, implying enhanced stability nih.govrsc.org. Other computational approaches, like logistic regression models based on structural parameters, are also explored for predicting cocrystal formation, with hydrogen bonding parameters being identified as particularly significant sid.ir.

Thermochemical Parameter Prediction and Energetic Property Calculation (e.g., Heat of Formation)

The heat of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy stored within a molecule. For energetic materials, a high, positive heat of formation is generally indicative of greater energy release upon decomposition, contributing to increased explosive power. Computational chemistry methods are widely employed to predict this value for new compounds, often serving as a critical input for subsequent performance calculations.

Various quantum chemical methods, including Density Functional Theory (DFT) with different basis sets (e.g., B3LYP/6-311++G**), and composite methods like CBS-4M and G4, are utilized to calculate the gas-phase and solid-state heats of formation. For energetic salts, a common approach involves constructing Born-Haber energy cycles, which combine the calculated gas-phase enthalpies of formation for the constituent ions with estimated lattice energies. This multi-step computational process allows for the prediction of solid-state enthalpies of formation, which are more relevant for bulk energetic materials.

Studies on derivatives of 5,5'-bitetrazole have yielded significant predicted heats of formation, highlighting their energetic potential. For instance, 1,1'-dihydroxy-5,5'-bitetrazole (H2DHBT) has a predicted solid-state heat of formation of 558.9 kJ/mol researchgate.net. More complex derivatives, such as 5-(dinitromethylene)-1,4-dinitramino-tetrazole (DNAT) and 1,1'-dinitro-4,4'-diamino-5,5'-bitetrazole (DNABT), have shown even higher predicted heats of formation, with DNAT at 583.50 kJ/mol and DNABT at 1081.39 kJ/mol, calculated using DFT methods rsc.orgnih.gov. These high positive values suggest a substantial energy content, making them attractive targets for further research.

| Compound Name | Predicted Heat of Formation (kJ/mol) | Calculation Method/Notes |

| 1,1'-Dihydroxy-5,5'-bitetrazole (H2DHBT) | 558.9 | Solid state, DFT (optimized geometry) |

| 5-(dinitromethylene)-1,4-dinitramino-Tetrazole (DNAT) | 583.50 | DFT (B3LYP/6-311++G) |

| 1,1'-dinitro-4,4'-diamino-5,5'-Bitetrazole (DNABT) | 1081.39 | DFT (B3LYP/6-311++G) |

| General approach for Salts (e.g., bistetrazole dioxides) | Varies | Born-Haber cycles (gas-phase ion enthalpies + lattice energy) |

Computational Prediction of Detonation Performance Parameters (e.g., Detonation Velocity, Detonation Pressure)

Detonation velocity (D) and detonation pressure (P) are key metrics for evaluating the performance of energetic materials, indicating the speed and force of the detonation wave. Computational methods are indispensable for predicting these parameters, typically using empirical formulas that correlate molecular structure, density, and thermochemical properties with detonation performance.

The Kamlet-Jacobs formula and the EXPLO5 code are frequently employed for these predictions. These models often utilize the calculated heat of formation and the predicted or measured crystal density as primary inputs. For example, the detonation velocity and pressure of 1,1'-dihydroxy-5,5'-bitetrazole (H2DHBT) have been computationally predicted to be 8475 m/s and 32.4 GPa, respectively, using the Kamlet-Jacobs formula researchgate.net.

Research on 5,5 Bitetrazole in High Energy Density Materials Hedms

Design Principles for Nitrogen-Rich Energetic Materials based on 5,5'-Bitetrazole Scaffolds

The design of novel energetic materials often relies on maximizing nitrogen content and heat of formation while maintaining acceptable thermal stability and low sensitivity. The 5,5'-bitetrazole scaffold serves as an excellent foundation for achieving these goals. The inherent high nitrogen content of the tetrazole ring (approximately 80% by mass for a single tetrazole ring) uni-muenchen.de is significantly amplified in the bitetrazole structure. Strategies for enhancing the energetic performance of 5,5'-bitetrazole-based materials involve:

Introduction of Oxygen Balance: Incorporating oxygen-containing groups, such as N-oxides or nitro groups, can improve the oxygen balance of the molecule, leading to more complete combustion and higher energy release uni-muenchen.de. The introduction of N-oxide groups to the bitetrazole skeleton has been shown to improve energetic performance uni-muenchen.de.

Formation of Energetic Salts: Combining the 5,5'-bitetrazole anion with energetic cations forms energetic salts, which can tune properties like density, sensitivity, and thermal stability rsc.orgicm.edu.plresearchgate.net.

Structural Modifications: Introducing functional groups or modifying the linkage between tetrazole rings can fine-tune the energetic characteristics and stability researchgate.netresearchgate.net.

Exploration of Energetic Salts of 5,5'-Bitetrazole and Its Derivatives

The formation of energetic salts is a crucial strategy for tailoring the properties of 5,5'-bitetrazole. By pairing the 5,5'-bitetrazole anion (or its derivatives like 5,5'-bitetrazole-1,1'-diolate, BTO) with various energetic cations, researchers aim to achieve a balance between high energy output and reduced sensitivity.

Notable examples include salts formed with hydroxylammonium, hydrazine (B178648), ammonium (B1175870), and other nitrogen-rich organic cations. The 5,5'-bitetrazole-1,1'-diolate (BTO) anion has been extensively studied in the formation of energetic ionic salts (EISs) rsc.orgnih.govnih.govrsc.orgresearchgate.neticm.edu.placs.org. For instance, hydroxylammonium and hydrazine cations, when paired with the BTO anion, form salts that exhibit strong intermolecular hydrogen bonding, contributing to enhanced detonation performance and molecular stability rsc.orgnih.gov. Salts like HA-BTO and TKX-50 (dihydroxylammonium 5,5′-bitetrazole-1,1′-diolate) have demonstrated high detonation pressures and velocities, comparable to or exceeding those of traditional energetic materials rsc.orgicm.edu.plresearchgate.netscispace.com. Other explored salts include those with guanidinium, aminoguanidinium, and triaminoguanidinium cations, which have been characterized for their energetic properties researchgate.net. The choice of cation significantly influences the salt's density, thermal stability, and sensitivity rsc.orgresearchgate.netresearchgate.net.

Performance Evaluation Methodologies for Bitetrazole-Based Energetic Materials

Evaluating the performance of bitetrazole-based energetic materials involves a combination of theoretical calculations and experimental measurements.

Theoretical Assessment of Energetic Performance Parameters

Theoretical methods, primarily Density Functional Theory (DFT) and specialized codes like EXPLO5, are extensively used to predict key energetic performance parameters. These calculations provide insights into:

Heat of Formation (HOF): A measure of the energy stored in the molecule, directly related to its energetic potential. High positive HOF values are desirable for energetic materials nih.govresearchgate.netmdpi.comresearchgate.net.

Density: Higher density generally correlates with better detonation performance. Theoretical densities are often predicted based on optimized molecular geometries and crystal packing nih.govrsc.orgnih.govrsc.orgresearchgate.netmdpi.comresearchgate.net.

Detonation Velocity (D) and Detonation Pressure (P): These are critical indicators of an explosive's power. They are typically calculated using empirical models like the Kamlet-Jacobs equation or specialized codes (e.g., EXPLO5) that utilize HOF and density values nih.govrsc.orgicm.edu.plresearchgate.netresearchgate.netmdpi.comresearchgate.netacs.orgrsc.orgbibliotekanauki.pl. For example, DNAT and DNABT have predicted detonation velocities around 9.17-9.53 km s⁻¹ and pressures around 39.23-40.92 GPa nih.gov. TKX-50 shows a detonation velocity of 9.94 km s⁻¹ and a pressure of 38.85 GPa rsc.org.

Oxygen Balance: While not directly calculated as a performance parameter, it is a crucial design consideration that influences the completeness of combustion and energy release.

Influence of Structural Modifications on Energetic Characteristics

Structural modifications to the 5,5'-bitetrazole scaffold and its salts have a direct impact on their energetic characteristics.

N-Oxide Introduction: The presence of N-oxide groups on the bitetrazole ring generally leads to improved energetic performance compared to the parent 5,5'-bitetrazole. Dihydroxy-5,5'-bitetrazoles exhibit higher performance than mono-substituted derivatives uni-muenchen.de.

Cation Choice in Salts: The nature of the cation in bitetrazole salts significantly influences performance. Salts with hydrazine and hydroxylammonium cations often show superior detonation performance due to strong hydrogen bonding interactions rsc.orgnih.gov. For instance, hydroxylammonium and hydrazine cations paired with the BTO anion result in high detonation pressures and velocities rsc.org.

Functional Group Substitution: Introducing energetic functional groups like nitro (-NO2) or nitramino (-NHNO2) onto the bitetrazole framework can dramatically increase the heat of formation and thus the detonation performance nih.govresearchgate.net. For example, 1,1'-dinitro-4,4'-diamino-5,5'-bitetrazole (DNABT) exhibits a very high heat of formation (1081.39 kJ mol⁻¹) and excellent predicted detonation performance nih.gov.

Table 1: Selected Energetic Performance Parameters of 5,5'-Bitetrazole Derivatives and Salts

| Compound Name | Density (g cm⁻³) | Heat of Formation (kJ mol⁻¹) | Detonation Velocity (km s⁻¹) | Detonation Pressure (GPa) | Reference |

| 5,5'-Bitetrazole | - | - | - | - | uni-muenchen.de |

| 1-hydroxy-5,5'-bitetrazole | - | - | - | - | uni-muenchen.de |

| Dihydroxy-5,5'-bitetrazoles | - | - | - | - | uni-muenchen.de |

| 5-(dinitromethylene)-1,4-dinitramino-tetrazole (DNAT) | ~1.9 | 583.50 | 9.17 | 39.23 | nih.gov |

| 1,1'-dinitro-4,4'-diamino-5,5'-bitetrazole (DNABT) | ~1.9 | 1081.39 | 9.53 | 40.92 | nih.gov |

| HA-BTO (Hydroxylammonium 5,5'-bitetrazole-1,1'-diolate) | 1.81–1.96 | - | 9.94 | 38.85 | rsc.org |

| TKX-50 (Dihydroxylammonium 5,5'-bitetrazole-1,1'-diolate) | 1.81–1.96 | - | 9.91 | 40.23 | rsc.org |

| MGBTO (1,1-Dimethylbiguanidium BTO) | - | - | 6.342 | 15.78 | icm.edu.pl |

Note: '-' indicates data not explicitly provided or calculable from the source for the specific compound.

Thermal Decomposition Mechanism Investigations (Theoretical and Experimental Approaches)

Understanding the thermal decomposition mechanism of 5,5'-bitetrazole derivatives is crucial for assessing their thermal stability and predicting their behavior under various conditions. Both theoretical and experimental techniques are employed:

Experimental Techniques:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are used to determine decomposition temperatures, identify decomposition stages, and quantify energy release. TGA/DSC data can provide information about the kinetics of decomposition icm.edu.plresearchgate.netacs.orgd-nb.inforesearchgate.net. For example, the thermal decomposition of MGBTO showed a thermal stability up to 531.1 K icm.edu.pl. Some bitetrazole salts exhibit decomposition in multiple stages researchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify gaseous products evolved during decomposition at different temperatures, providing clues about the decomposition pathways icm.edu.pl.

Theoretical Approaches:

Computational Chemistry: DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for decomposition steps. These studies help elucidate the primary fragmentation processes and the formation of stable decomposition products d-nb.info. Kinetic models, such as those based on the Kissinger or Ozawa methods, are often applied to thermoanalytical data to determine kinetic parameters like activation energy and pre-exponential factors icm.edu.pld-nb.info.

Investigations into the thermal decomposition of bitetrazole-based materials often reveal complex mechanisms involving the breaking of N-N and C-N bonds within the tetrazole rings, leading to the release of nitrogen gas and other small molecules icm.edu.pld-nb.info.

Strategies for Thermal Stabilization of Energetic 5,5'-Bitetrazole Derivatives

Achieving high thermal stability is a critical requirement for safe handling, storage, and application of energetic materials. Several strategies are employed to enhance the thermal stability of 5,5'-bitetrazole derivatives:

Hydrogen Bonding: Strong intermolecular hydrogen bonding networks within the crystal lattice can significantly contribute to thermal stabilization. This has been observed in energetic ionic salts derived from 5,5'-bitetrazole-1,1'-diolate (BTO) when paired with cations that can form extensive hydrogen bonds, such as hydroxylammonium or hydrazine rsc.orgnih.govrsc.orgacs.org.

Structural Design: Incorporating specific structural features, such as fused ring systems or specific functional group arrangements, can enhance stability. For example, compounds with nih.govnih.govnih.gov-tricyclic bistetrazole-fused structures have shown good thermal stability acs.org.

Salt Formation with High-Melting Point Counter-Anions: While the focus is often on cations, the nature of the counter-anion also plays a role. However, for bitetrazole derivatives, the anion itself is the energetic core.

The combination of these strategies allows for the design of 5,5'-bitetrazole-based energetic materials with improved thermal stability, making them more viable for practical applications.

Reaction Mechanisms and Chemical Transformations of 5,5 Bitetrazole

Mechanistic Pathways of 5,5'-Bitetrazole Backbone Decomposition

Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated key decomposition pathways for the 5,5'-bitetrazole scaffold, often using a highly symmetric model like 5,5'-bitetrazole-1,1'-diide (BTEZ) sciforum.netresearchgate.net. These investigations reveal that the most energetically favorable decomposition route involves the elongation of the C5—N1 bond sciforum.netresearchgate.net. This initial bond weakening is a critical step that can lead to the fragmentation of the molecule.

Further analysis using Quantum Theory of Atoms in Molecules (QTAIM) has been instrumental in tracking the breaking of bonds along reaction coordinates sciforum.netresearchgate.net. The decomposition of 5,5'-Bis-1H-tetrazole diammonium salt, for instance, is initiated by a ring-opening reaction , which subsequently releases gaseous products such as hydrogen cyanide (HCN), hydrogen azide (B81097) (HN₃), and ammonia (B1221849) (NH₃) .

For related energetic materials derived from the bitetrazole backbone, such as dihydroxylammonium 5,5'-bitetrazole-1,1'-dioxide (TKX-50), thermal decomposition can lead to the release of molecular nitrogen (N₂) or nitrous oxide (N₂O) researchgate.net. The activation energies associated with these decomposition processes vary, with values reported around 229.1 kJ mol⁻¹ for BTEZ and specific values for TKX-50 decomposition pathways being 188.7 kJ mol⁻¹ (for N₂ release) and 302.1 kJ mol⁻¹ (for N₂O release) researchgate.net.

Metal salts of 1,1'-dihydroxy-5,5'-bitetrazole (BTO), such as cobalt (Co), copper (Cu), and lead (Pb) salts, exhibit a more complex decomposition profile, typically involving three distinct mass loss stages observed via thermogravimetric analysis (TGA). The decomposition of the organic groups within these salts is particularly significant during the second stage researchgate.net.

Investigating C-N Bond Elongation and Scission Pathways

The primary mechanism for the decomposition of the 5,5'-bitetrazole backbone involves the elongation of the C5—N1 bond sciforum.netresearchgate.net. This initial stretching of the bond is a precursor to fragmentation. While specific detailed mechanisms for the complete scission of all C-N bonds within the bitetrazole ring are complex and depend on conditions, the C5-N1 elongation represents the initial step in the breakdown of the molecular structure. Upon oxidation, a different pathway can be triggered, leading to the breaking of the N2—N3 bond sciforum.netresearchgate.net. This highlights that different external stimuli can activate distinct bond cleavage mechanisms within the bitetrazole system.

Oxidation-Induced Decomposition Mechanisms and Products

Oxidative conditions can significantly alter the decomposition pathways of 5,5'-bitetrazole derivatives. For instance, the oxidation of 5,5'-bitetrazole-1,1'-diide has been shown to promote the breaking of the N2—N3 bond sciforum.netresearchgate.net. This suggests that oxidizing agents can initiate decomposition through specific bond cleavage events different from those initiated by thermal stress alone.

While not strictly oxidation-induced decomposition, the photodegradation of TKX-50 involves the fragmentation of its 5,5'-bitetrazole-1,1'-diolate (BTO) anion. This process occurs through the loss of N₂ and nitric oxide (HNO), followed by reactions of the hydroxylammonium cation with the resulting nitrile fragments researchgate.net.

Catalytic Reactions Involving Bitetrazole Scaffolds

The synthesis and decomposition of 5,5'-bitetrazole compounds can be influenced by various catalytic processes. In the synthesis of 5,5'-Bis-1H-tetrazole diammonium salt, copper(II) sulfate (B86663) acts as a catalyst in the reaction between hydrogen cyanide and sodium azide, facilitating the oxidation and cyclization steps google.com.

Furthermore, certain materials can act as catalysts for the thermal decomposition of bitetrazole-based energetic materials. For example, few-layered tungsten disulfide (WS₂) has demonstrated intrinsic thermal catalytic performance for TKX-50. Its presence can reduce the initial decomposition temperature and activation energy of TKX-50, potentially by enhancing proton transfer processes researchgate.net.

Additionally, metal salts of 1,1'-dihydroxy-5,5'-bitetrazole (BTO), specifically those of cobalt (Co), copper (Cu), and lead (Pb), have been investigated for their potential as energetic combustion catalysts in propellants. Their thermal behavior and decomposition kinetics are studied to assess this catalytic role researchgate.net.

Kinetic and Thermodynamic Studies of Bitetrazole Reactions and Tautomerism

Kinetic Studies: Kinetic investigations of bitetrazole derivatives often focus on their thermal decomposition. For metal salts of 1,1'-dihydroxy-5,5'-bitetrazole, kinetic parameters such as apparent activation energy (E_K) and pre-exponential factor (A_K) have been determined using methods like Kissinger's and Ozawa's.

| Compound | Activation Energy (E_K) [kJ·mol⁻¹] | Pre-exponential Factor (A_K) [s⁻¹] | Reference |

| 1,1'-BTOCo | 162.35 | 1.83 × 10¹⁵ | researchgate.net |

| 1,1'-BTOCu | 217.95 | 12.58 × 10²⁰ | researchgate.net |

| 1,1'-BTOPb | 223.52 | 4.24 × 10²⁰ | researchgate.net |

The thermal decomposition of BTO-Co, BTO-Cu, and BTO-Pb can be described by specific kinetic models, including one-dimensional bounding (R1, n=1), nucleation and growth (n=4/3), and one-dimensional diffusion (D1, F(α)=α²), respectively researchgate.net. The calculated activation energy for the decomposition of BTEZ is approximately 229 kJ mol⁻¹ researchgate.net.

Thermodynamic Studies: Thermodynamic data, such as the heat of formation, are crucial for understanding the energetic properties of these compounds. The solid-state enthalpy of formation for TKX-50 has been experimentally determined to be 113.97 ± 2.86 kJ mol⁻¹ researchgate.net. For 1,1'-dihydroxy-5,5'-bitetrazole (H₂DHBT), a calculated heat of formation of 558.9 kJ mol⁻¹ has been reported researchgate.net.

Tautomerism: Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms differing in the position of a proton or a double bond, is significant for tetrazole derivatives, including 5,5'-bitetrazole. The electronic effects within the 5,5'-bitetrazole molecule, where one tetrazole ring influences the other, create a complex electronic environment affecting tautomeric equilibria . Structural evidence, such as N-N bond lengths between 1.30-1.35 Å, indicates aromatic character and delocalized pi-electron systems, consistent with tautomeric forms .

Advanced Derivatives and Analogues of 5,5 Bitetrazole in Contemporary Research

1,1′-Dinitro-4,4′-diamino-5,5′-bitetrazole (DNABT) and Other FOX-7 Family Analogues

A significant area of research involves the incorporation of structural motifs from highly insensitive explosives, such as 1,1-diamino-2,2-dinitroethene (FOX-7), into the bitetrazole framework. rsc.orgscite.airsc.org FOX-7 is noted for its low sensitivity and high performance, making its analogues subjects of great interest. sciencemadness.orgresearchgate.netdtic.mil

One such analogue that has been investigated through theoretical studies is 1,1′-Dinitro-4,4′-diamino-5,5′-bitetrazole (DNABT). rsc.orgscite.airsc.orgresearchgate.net Computational studies suggest that DNABT could be a potent high-energy density material (HEDM). rsc.orgscite.airsc.org Theoretical calculations, employing methods such as B3LYP/6-311++G**, have been used to predict its structural and energetic properties. rsc.orgscite.ai These studies indicate that DNABT possesses a remarkable combination of high positive heat of formation and excellent predicted detonation performance, positioning it as a potentially powerful yet insensitive energetic compound. rsc.orgscite.airsc.org The presence of the insensitive fragment characteristic of FOX-7, combined with the energetic tetrazole rings, contributes to these promising properties. rsc.orgrsc.org

Theoretical predictions for DNABT and a related compound, 5-(dinitromethylene)-1,4-dinitramino-Tetrazole (DNAT), highlight their potential as advanced energetic materials. rsc.orgscite.airsc.org The calculated detonation velocities and pressures for these compounds are notably high, suggesting performance that could surpass that of conventional explosives like RDX. rsc.orgrsc.org

| Compound | Predicted Detonation Velocity (D, km/s) | Predicted Detonation Pressure (P, GPa) | Calculated Heat of Formation (kJ/mol) | Reference |

|---|---|---|---|---|

| DNABT | 9.53 | 40.92 | 1081.39 | rsc.orgscite.airsc.org |

| DNAT | 9.17 | 39.23 | 583.50 | rsc.orgscite.airsc.org |

| FOX-7 | 8.87 | N/A | N/A | sciencemadness.org |

1,1′-Dihydroxy-5,5′-bitetrazole (H2DHBT) and Its Energetic Salts

1,1′-Dihydroxy-5,5′-bitetrazole (H2DHBT), and its corresponding anion 5,5′-bitetrazole-1,1′-diolate (BTO), form the basis of a significant family of energetic ionic salts. rsc.orgnih.govnih.gov These salts have garnered considerable attention due to their desirable properties, including high densities, high heats of formation, and the potential for enhanced stability through the formation of extensive hydrogen-bonding networks. rsc.orgnih.gov

Computational studies using density functional theory have been employed to investigate the structure-property relationships of various BTO-based energetic ionic salts. nih.govnih.gov These studies have revealed that cations play a significant role in the density and performance of the salts. nih.gov For instance, hydroxylammonium and hydrazine (B178648) cations have been shown to yield salts with the highest densities when combined with the BTO anion. nih.gov The detonation performance of these salts, particularly HA-BTO and TKX-50, is predicted to be superior to many traditional nitrogen-rich energetic materials. nih.gov

| Compound | Predicted Detonation Velocity (D, km/s) | Predicted Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|

| HA-BTO | 9.94 | 38.85 | nih.gov |

| TKX-50 | 9.91 | 40.23 | nih.gov |

Fused Bistetrazole-Based Polycyclic Systems and Their Synthesis

The synthesis of fused-ring systems incorporating the bistetrazole moiety represents a significant challenge and a frontier in the development of heat-resistant and insensitive energetic materials. globalauthorid.comresearchgate.net The construction of such polycyclic frameworks is often more complex than that of traditional heterocyclic energetic compounds because few substrates meet the necessary structural requirements for fused cyclization reactions. researchgate.net

A notable breakthrough in this area is the development of a one-step reaction to synthesize rsc.orgresearchgate.netresearchgate.net-tricyclic bistetrazole-fused compounds from the commercially available and inexpensive starting material, 4,6-dichloro-5-nitropyrimidine. acs.orgacs.org This efficient synthesis involves a cascade of reactions including nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer. acs.org The resulting energetic materials have been fully characterized, and their structures confirmed by methods such as single-crystal X-ray diffraction. acs.org

These fused bistetrazole compounds exhibit promising energetic properties. For example, certain organic salts of these systems show higher detonation velocities and lower impact sensitivities compared to the benchmark explosive RDX. acs.org One particular derivative, the potassium salt of 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidin (DTAT-K), has demonstrated excellent priming ability, making it a candidate for a green primary explosive, free of heavy metals. acs.org The simple synthesis route further enhances its potential for large-scale production. acs.org

| Compound Type | Detonation Velocity (D, m/s) | Impact Sensitivity (IS, J) | Reference |

|---|---|---|---|

| Organic Salts of rsc.orgresearchgate.netresearchgate.net-Tricyclic Bistetrazole | 8898–9077 | 16–20 | acs.org |

| RDX (for comparison) | 8795 | 7.5 | acs.org |

Bitetrazolate-2N-oxides and Azobisbitetrazole Derivatives

The introduction of N-oxide and azo functional groups into the bitetrazole structure has led to the development of highly energetic, high-nitrogen materials. acs.orgresearchgate.netnjust.edu.cn These strategies, including azo coupling of N-amine bonds and N-oxide introduction, have been successfully used to synthesize novel compounds based on C–N-linked 1,5′-bistetrazoles. acs.orgresearchgate.net

A series of high-nitrogen compounds, including 1,5′-bitetrazolate-2N-oxides and the unique molecule 2,2′-azobis(1,5′-bitetrazole), which features a branched N10 chain, have been synthesized and characterized. acs.orgresearchgate.netnjust.edu.cn These compounds exhibit very high nitrogen content, significantly exceeding that of conventional explosives like CL-20. acs.org The heats of formation for these materials are also notably high, which contributes to their energetic performance. acs.org

Calculations of the detonation performance for these derivatives indicate their potential as powerful energetic materials. For instance, a derivative designated as THX has shown an excellent calculated detonation velocity and pressure. acs.org The synthesis of these compounds has been achieved through relatively straightforward methods, and their structures have been confirmed by various analytical techniques, including single-crystal X-ray diffraction. acs.orgresearchgate.net Another related compound, 2,2′-azobis(5-azidotetrazole), has also been synthesized, noted for its extremely high nitrogen content and high sensitivity. acs.org

| Compound | Nitrogen Content (%) | Calculated Heat of Formation (kJ/g) | Calculated Detonation Velocity (D, m/s) | Calculated Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|---|---|

| T-N10B | 83.43 | 5.13 | N/A | N/A | acs.org |

| THX | 63.62 | N/A | 9581 | 35.93 | acs.org |

| CL-20 (for comparison) | 38.34 | 0.83 | N/A | N/A | acs.org |

Concluding Perspectives and Future Research Trajectories

Unresolved Challenges and Open Questions in 5,5'-Bitetrazole Chemistry

Despite extensive research, several fundamental challenges and open questions persist in the chemistry of 5,5'-Bitetrazole. The foremost challenge remains the optimization of the delicate balance between energetic performance and sensitivity. The goal is to develop materials with high detonation velocity and pressure while ensuring they are insensitive to accidental stimuli like impact and friction. rsc.orgrsc.org

Key unresolved issues include:

Synthetic Limitations: Current synthetic routes can be hazardous and often lack generality. For instance, the aqueous oxidation methods that are effective for creating N-oxides on some tetrazoles fail on other important precursors that contain different oxidizable nitrogen groups. uni-muenchen.de Developing robust and versatile synthetic methodologies that are applicable across a wider range of bitetrazole precursors is a significant hurdle.

Predictive Accuracy: The electronic environment of the 5,5'-Bitetrazole core is complex due to the electron-withdrawing nature of the linked tetrazole rings. benchchem.com This complexity makes the precise prediction of molecular stability, tautomeric forms, and reactivity challenging, hindering purely theoretical design efforts.

Green Chemistry Integration: Many established syntheses for bitetrazole derivatives rely on harsh conditions or toxic reagents. A major ongoing challenge is the development of more environmentally benign ("green") synthesis pathways, such as microwave-assisted routes, that reduce energy consumption and waste. vulcanchem.com

Sensitivity Conundrum: While functional groups like N-oxides can decrease sensitivity, others such as nitramines can significantly increase it. uni-muenchen.de A comprehensive understanding of how different functional groups and intermolecular interactions precisely influence sensitivity is still developing, making the a priori design of insensitive materials difficult.

Emerging Avenues for Rational Design and Synthesis of Novel Bitetrazole Architectures

To address the existing challenges, researchers are exploring innovative strategies for the rational design and synthesis of new bitetrazole-based molecules with tailored properties. These emerging avenues are moving the field from trial-and-error discovery to targeted molecular engineering.

Molecular Self-Assembly and Co-crystallization: A prominent strategy involves the formation of energetic ionic salts and co-crystals through molecular self-assembly. rsc.orgrsc.org By combining the bitetrazole anion with various organic cations, properties such as density, thermal stability, and sensitivity can be finely tuned. rsc.orgrsc.org This approach led to the development of promising materials like hydrazine (B178648) 5,5'-bitetrazole-1,1'-diolate. nih.gov

Computational Design: Ab initio and density functional theory (DFT) calculations are becoming indispensable tools for predicting the physicochemical and detonation properties of hypothetical bitetrazole salts before their synthesis is attempted. rsc.org This computational screening allows for the rational selection of cation-anion combinations that are most likely to yield materials with desired characteristics, such as high density and strong intermolecular hydrogen bonding, which enhances stability. rsc.org

Advanced Functionalization: The introduction of novel functional groups and linkages is a key area of exploration. Strategies include:

N-Oxide Introduction: Adding N-oxide groups to the tetrazole rings is a proven method to improve oxygen balance and density, leading to highly energetic and less sensitive materials. mdpi.comrsc.org

Azo-Bridging: Creating azo-linked bitetrazoles introduces the -N=N- moiety, which further increases the nitrogen content and heat of formation, resulting in powerful energetic materials. researchgate.net

Extended Nitrogen Chains: Researchers have successfully synthesized unique molecules featuring branched nitrogen chains, such as 2,2′-azobis(1,5′-bitetrazole), pushing the boundaries of high-nitrogen chemistry. acs.org

Polymerization Concepts: Theoretical and exploratory work is considering the polymerization of bitetrazole units to form high-nitrogen polymers, which could offer unique energetic properties and material forms. sciencemadness.org

The table below summarizes some of the novel bitetrazole architectures and the design strategies employed.

Interactive Table: Design Strategies for Novel Bitetrazole Architectures

| Design Strategy | Example Compound/Family | Key Feature/Goal | Reference |

|---|---|---|---|

| Ionic Salt Formation | Hydrazinium (B103819) 5,5'-bitetrazole-1,1'-diolate (HA·BTO) | High density (1.912 g/cm³), good thermal stability (>200 °C), and insensitivity. | nih.gov |

| Molecular Self-Assembly | TNPDO-55BT | High density (>1.85 g/cm³), high detonation performance, and insensitivity (>40 J). | rsc.orgrsc.org |

| N-Oxide Introduction | 1,5′-Bitetrazolate-2N-oxides | Construction of highly energetic, nitrogen-rich materials with improved stability. | acs.org |

| Azo Coupling | 1,1'-bisazidoethyl-azotetrazole | Planar, nitrogen-rich backbone with high heat of formation. | researchgate.net |

| Extended Nitrogen Chains | 2,2′-azobis(1,5′-bitetrazole) | Unique branched N₁₀ chain for ultra-high nitrogen content. | acs.org |

Potential for Next-Generation Advanced Materials Beyond Traditional Energetic Applications

While 5,5'-Bitetrazole is primarily known for its use in explosives and propellants, its unique chemical properties open doors to a range of advanced materials applications beyond the traditional energetic realm.

Gas-Generating Systems: Certain bitetrazole salts are being explored as advanced gas-generating agents. Their ability to decompose sharply within a narrow temperature range to produce non-toxic gases makes them superior alternatives to conventional agents like azodicarbonamide (B1663908) for applications such as automotive airbags and as foaming agents in the precision molding of plastics. google.com

Energetic Metal-Organic Frameworks (EMOFs): The bitetrazole anion is an excellent ligand for creating coordination polymers and EMOFs with transition metals like copper and thorium. vulcanchem.com These materials are being investigated for use as catalysts and as precursors for functional "nanoenergetics-on-a-chip" devices integrated into microelectromechanical systems (MEMS). vulcanchem.comresearchgate.net

Bioactive Materials: Early research indicates that functionalized bitetrazole derivatives possess biological activity. For example, certain derivatives have shown potential as antimicrobial agents, opening a new research trajectory for bitetrazoles in medicinal chemistry. vulcanchem.com

Optoelectronic and Sensor Materials: The inherent luminescent properties of some bitetrazole compounds suggest their potential for use in optoelectronics and as advanced sensor materials. ontosight.ai This avenue remains largely unexplored but holds significant promise for creating novel functional materials.

The potential for 5,5'-Bitetrazole in these emerging areas is summarized in the table below.

Interactive Table: Non-Traditional Applications of 5,5'-Bitetrazole Derivatives

| Application Area | Material Type | Key Property/Advantage | Reference |

|---|---|---|---|

| Advanced Manufacturing | Foaming Agents | Sharp decomposition, non-toxic gas release for precision molding. | google.com |

| Automotive Safety | Airbag Gas Generators | Rapid and complete decomposition into non-toxic gases. | google.com |

| Microelectronics | Energetic MOFs | Integration into MEMS for nanoenergetics-on-a-chip. | researchgate.net |

| Biomedical | Functionalized Derivatives | Potential antimicrobial activity. | vulcanchem.com |

| Optoelectronics | Luminescent Compounds | Intrinsic luminescence for sensor and display applications. | ontosight.ai |

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for 5,5'-Bitetrazole-based energetic salts, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of 5,5'-Bitetrazole derivatives often involves metathesis reactions between cationic precursors (e.g., ammonium or hydroxylammonium) and the bitetrazole anion. For example, dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) is synthesized via proton transfer from hydroxylammonium to the bitetrazole backbone . Key steps include refluxing in polar solvents (e.g., DMSO or ethanol) and controlled crystallization. Purity is optimized by adjusting stoichiometry, solvent ratios, and cooling rates. For instance, adjusting the cation-to-anion ratio to 1:2 during synthesis can yield salts like TABT²⁺(HBTO⁻)₂, which exhibit improved stability .

Q. Which structural features of 5,5'-Bitetrazole contribute to its thermal stability?

- Methodological Answer : The D₂d symmetry of 5,5'-Bitetrazole-1,1'-diide (BTEZ) enhances stability through delocalized π-electron systems and aromaticity in the tetrazole rings. Quantum Theory of Atoms in Molecules (QTAIM) analysis confirms strong covalent bonding (e.g., C5–N1 bond critical point density: ~2.5 eÅ⁻³) . Thermal stability is further influenced by hydrogen-bonding networks in salts like TKX-50, where hydroxylammonium cations form intermolecular interactions with the anion, delaying decomposition until ~220°C .

Q. What experimental techniques are used to characterize thermal decomposition pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for measuring decomposition onset temperatures and enthalpies. Kissinger’s method is applied to calculate activation energies (e.g., 237.6 kJ mol⁻¹ for TKX-50 ). Gas chromatography-mass spectrometry (GC-MS) identifies gaseous products (N₂, N₂O), while solid-state NMR tracks proton transfer mechanisms during decomposition .

Advanced Research Questions

Q. How do DFT studies resolve conflicting decomposition pathways for 5,5'-Bitetrazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the wB97XD/6-311+G(d,p) level identifies the most probable decomposition route as C5–N1 bond elongation (ΔH‡ = 229 kJ mol⁻¹), leading to 5-cyanotetrazol-1-ide. Transition states are located using QST3 algorithms, with QTAIM confirming bond rupture at critical points . Discrepancies in experimental activation energies (e.g., 188.7–302.1 kJ mol⁻¹ via MD vs. 237.6 kJ mol⁻¹ via Kissinger) arise from differences in computational models (e.g., periodic vs. molecular boundary conditions) and heating rates in DSC .

Q. Why does TKX-50 exhibit anisotropic impact sensitivity, and how is this analyzed?

- Methodological Answer : Anisotropy in TKX-50 crystals is studied using large-scale molecular dynamics (MD) simulations. The [010] crystallographic direction is most sensitive due to weaker hydrogen bonds along this axis, requiring ~20 J impact energy for initiation, compared to 30 J in the [100] direction . Nanoindentation experiments validate directional mechanical properties, correlating elastic modulus (E) and hardness (H) with sensitivity .

Q. How do electronic excitations influence decomposition mechanisms in 5,5'-Bitetrazole?

- Methodological Answer : Time-dependent DFT (TDDFT) calculations reveal that electronic transitions (e.g., S₀→S₁ at 5.12 eV) populate antibonding orbitals, weakening N–N bonds. The first excited singlet state (S₁) is non-adiabatic, with a 0.77 eV energy gap above the triplet (T₁), favoring intersystem crossing. This mechanism lowers the effective activation barrier under UV irradiation .

Q. What role do cocrystallization and polymer additives play in modifying sensitivity?

- Methodological Answer : Cocrystallizing TKX-50 with RDX or incorporating polyvinylidene difluoride (PVDF) reduces impact sensitivity by disrupting shear planes and dissipating mechanical energy. MD simulations show polymer additives increase the Hugoniot elastic limit by 15–20%, while DSC confirms a 10–15°C rise in decomposition onset .

Q. How do high-pressure phase transitions affect the stability of TKX-50?

- Methodological Answer : Under pressures >5 GPa, TKX-50 undergoes a reversible phase transition to a monoclinic structure, inhibiting proton transfer between cations and anions. Synchrotron X-ray diffraction and Raman spectroscopy reveal this suppresses decomposition kinetics, increasing thermal stability by ~50°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.